molecular formula C11H21N3O B13982404 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone

2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone

Katalognummer: B13982404
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: HDVWMJFWDUVADN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(8-amino-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with ethyl chloroacetate, followed by subsequent hydrolysis and amination steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s spirocyclic structure plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to its analogs, 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone exhibits unique properties due to its specific functional groups and spirocyclic structure. These features contribute to its higher reactivity and potential for diverse applications in various scientific fields .

Eigenschaften

Molekularformel

C11H21N3O

Molekulargewicht

211.30 g/mol

IUPAC-Name

2-amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone

InChI

InChI=1S/C11H21N3O/c12-7-10(15)14-6-5-11(8-14)3-1-9(13)2-4-11/h9H,1-8,12-13H2

InChI-Schlüssel

HDVWMJFWDUVADN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1N)CCN(C2)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.